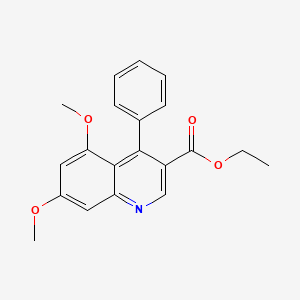

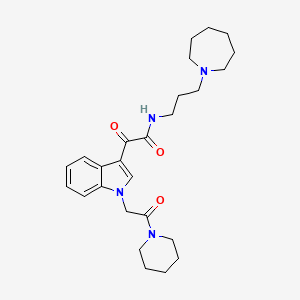

![molecular formula C8H8F2O3 B3015383 3,3-Difluoro-8-oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid CAS No. 2095410-32-3](/img/structure/B3015383.png)

3,3-Difluoro-8-oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

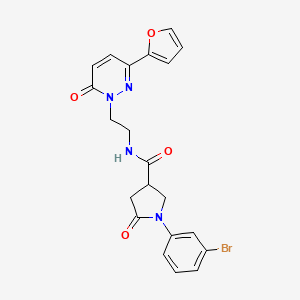

3,3-Difluoro-8-oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid is a chemical compound with the molecular formula C7H10O . It belongs to the class of oxatricyclooctanes , characterized by a bridged bicyclic structure containing an oxygen atom. The compound’s systematic IUPAC name is (1α,2β,4β,5α)-3-oxatricyclo[3.2.1.0(2,4)]octane-6-carboxylic acid .

Molecular Structure Analysis

The molecular structure of This compound consists of a bicyclic framework with an oxygen atom bridging two carbon atoms. The exo configuration of the epoxide ring is crucial for its stereochemistry. You can visualize the structure using a 2D Mol file or a computed 3D SD file .

Scientific Research Applications

Synthesis and Applications in Material Science

- A novel bifunctional epoxide monomer related to 3,3-Difluoro-8-oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid, known as OTMOTC, has been developed for use in UV curable powder coatings, demonstrating good photocurable performance and an appropriate melting point (Yang Nian-fa, 2009).

Enzymatic Resolution and Synthesis of Bioactive Compounds

- 3,8-Dioxatricyclo[3.2.1.02,4]octane-6-carboxylic acid, a relative of the compound , has been used as a starting material for the synthesis of carbasugars and other biologically active carbocyclic compounds. Enzymatic resolution of its esters yielded precursors for (-)-oseltamivir phosphate and a route to (3S,4S,5R)-(-)-3-epishikimic acid (Hamada et al., 2009).

Chemical Reactions and Transformations

- Substituted derivatives of 8-oxatricyclo[3.2.1.02,4]octan-6-one, closely related to the compound , have been converted into alcohols through stereoselective reactions with methylmagnesium bromide and lithium aluminum hydride (Molchanov et al., 2009).

Supramolecular Structures and Crystal Engineering

- Hydroxycarboxylic acid derivatives similar to this compound have been studied for their ability to form one-dimensional and two-dimensional supramolecular structures via hydrogen bonding, showing potential for crystal engineering applications (Foces-Foces et al., 2005).

Synthesis of Constrained Amino Acids

- Derivatives of 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids, structurally related to the compound of interest, have been synthesized as constrained amino acids, potentially useful in the development of peptidomimetics (Caputo et al., 2006).

Properties

IUPAC Name |

3,3-difluoro-8-oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O3/c9-8(10)4-3-1-2(7(11)12)6(13-3)5(4)8/h2-6H,1H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQWAPBUZJUXDHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2C3C(C1O2)C3(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

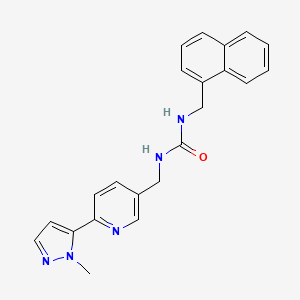

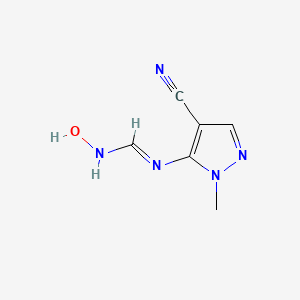

![N-(1-cyano-1,2-dimethylpropyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide](/img/structure/B3015302.png)

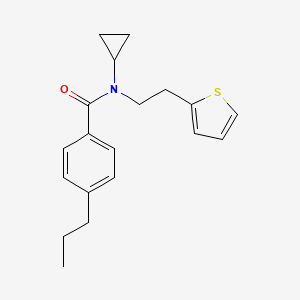

![2-[4-(3-chlorophenyl)piperazino]-N-(4-morpholinophenyl)acetamide](/img/structure/B3015309.png)

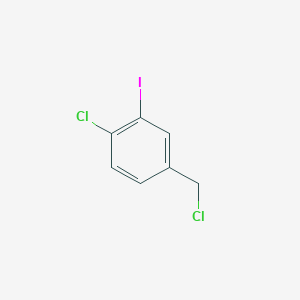

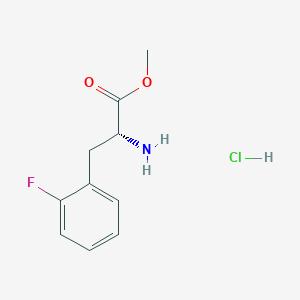

![3-(1H-1,3-benzodiazol-1-yl)-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]propanamide](/img/structure/B3015312.png)

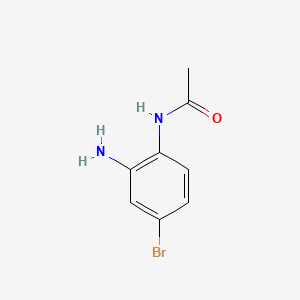

![N-(2-chlorobenzyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B3015317.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine](/img/structure/B3015318.png)